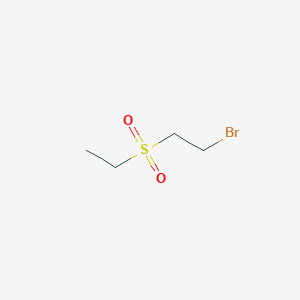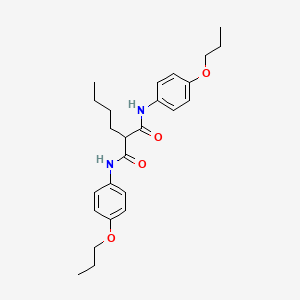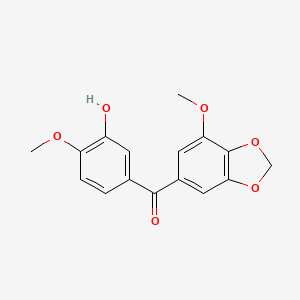![molecular formula C25H22ClN3O3 B11054571 8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11054571.png)
8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with chlorophenyl and dimethoxyphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under reflux conditions.
Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions. This can be done using chlorobenzene and dimethoxybenzene derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Methylation: The final step involves the methylation of the pyrazoloquinazoline core using methyl iodide in the presence of a base, such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically results in
Properties
Molecular Formula |
C25H22ClN3O3 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H22ClN3O3/c1-14-24(16-6-9-22(31-2)23(12-16)32-3)25-27-13-19-20(29(25)28-14)10-17(11-21(19)30)15-4-7-18(26)8-5-15/h4-9,12-13,17H,10-11H2,1-3H3 |
InChI Key |
FQOZWGLULJVWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B11054492.png)


![1-(4-fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11054514.png)
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11054526.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11054531.png)
![N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11054535.png)

![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B11054560.png)
![1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11054566.png)
![{4-[(4-Fluorobenzyl)amino]-2-(trifluoromethyl)pyridin-3-yl}(phenyl)methanone](/img/structure/B11054567.png)

![3-({[1-(4-Fluorobenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054584.png)
